molecular formula C9H17NO3S B13851237 N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3

N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3

Cat. No.: B13851237
M. Wt: 222.32 g/mol
InChI Key: NCJOYSQUBVVKJB-LNEZGBMJSA-N
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Description

N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is a derivative of N-Acetyl-L-cysteine, a compound known for its antioxidant properties. This esterified form is often used in scientific research as a labeled compound, particularly in studies involving metabolic pathways and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 typically involves the esterification of N-Acetyl-L-cysteine with tert-butyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 involves its conversion to N-Acetyl-L-cysteine, which then exerts its effects through the thiol group. This group can interact with free radicals and other reactive species, neutralizing them and preventing oxidative damage. The compound also influences various molecular pathways involved in cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is unique due to its labeled nature, making it particularly useful in metabolic studies and research involving labeled compounds. Its esterified form also offers different pharmacokinetic properties compared to its non-esterified counterparts .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

222.32 g/mol

IUPAC Name

tert-butyl (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoate

InChI

InChI=1S/C9H17NO3S/c1-6(11)10-7(5-14)8(12)13-9(2,3)4/h7,14H,5H2,1-4H3,(H,10,11)/t7-/m0/s1/i1D3

InChI Key

NCJOYSQUBVVKJB-LNEZGBMJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NC(CS)C(=O)OC(C)(C)C

Origin of Product

United States

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